molecular formula C20H20N4O5S2 B2610548 4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 955856-69-6

4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2610548
CAS No.: 955856-69-6
M. Wt: 460.52
InChI Key: HCKYDQVWEUQYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic molecule designed for research applications, integrating a benzothiazole core linked to a benzamide scaffold via a sulfonamide bridge. This structure combines multiple pharmacologically relevant motifs. The benzothiazole ring system is widely investigated in medicinal chemistry for its diverse biological activities and has been incorporated into molecules studied for antimicrobial and antitumor properties . Furthermore, the incorporation of a sulfonamide group is a common feature in compounds known to exhibit antibacterial effects, sometimes acting as competitive inhibitors of enzymes like dihydropteroate synthetase (DHPS) . The specific molecular architecture of this compound, particularly the combination of a benzothiazole acceptor and a sulfonamide-substituted benzamide donor, suggests potential for interesting electronic properties, making it a candidate for research in material sciences, such as in the development of nonlinear optical (NLO) materials . From a biological standpoint, while the precise mechanism of action for this exact molecule requires experimental elucidation, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel . This suggests a potential research application in neuroscience and pharmacology for investigating the function of this receptor. Researchers are advised to consult the scientific literature for the specific handling, solubility, and storage conditions of this compound. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c25-19(22-20-21-17-13-15(24(26)27)7-10-18(17)30-20)14-5-8-16(9-6-14)31(28,29)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKYDQVWEUQYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe nitrobenzo[d]thiazol moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the azepane ring .

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitrobenzo[d]thiazol moiety is often involved in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Nitro-Substituted Benzothiazoles

  • Nitazoxanide (): A clinically used antiparasitic agent with a 5-nitrothiazole group. Unlike the target compound, nitazoxanide lacks the azepane-sulfonyl moiety and instead features an acetyloxy group.
  • TOZ5 (): 4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide. While structurally similar in the benzamide-thiazole framework, TOZ5 substitutes a morpholine and methoxy group instead of nitro and azepane-sulfonyl groups. This difference may reduce its redox activity compared to the nitro-containing target compound .

Sulfonamide-Linked Derivatives

  • Compound 2D216 () : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide. This analogue shares the sulfonamide-benzamide-thiazole backbone but uses a piperidine ring (6-membered) instead of azepane (7-membered). The larger azepane in the target compound may enhance lipophilicity and alter binding kinetics due to increased steric bulk .
  • GSK1570606A () : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide. Though lacking a sulfonamide group, this compound highlights the importance of thiazole substitution; the pyridyl group here contrasts with the nitrobenzothiazole in the target compound, suggesting divergent biological targets .

Physicochemical Properties

Property Target Compound Nitazoxanide Compound 2D216
Molecular Weight ~466.6 g/mol (estimated) 307.3 g/mol ~443.5 g/mol
Solubility (pH 7.4) Likely low (similar to ) 11.6 µg/mL Not reported
Melting Point Not reported 197–199°C Not reported
Key Substituents 5-Nitro, azepane-sulfonyl 5-Nitro, acetyloxy Piperidine-sulfonyl

Table 1: Comparative physicochemical properties of the target compound and analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.